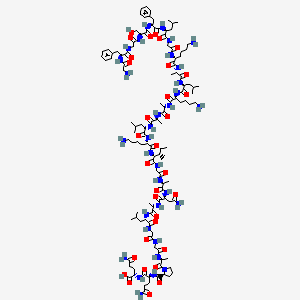
H-Gly-Phe-Gly-Ser-Phe-Leu-Gly-Lys-Ala-Leu-Lys-Ala-Ala-Leu-Lys-Ile-Gly-Ala-Asn-Ala-Leu-Gly-Gly-Ala-Pro-Gln-Gln-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “H-Gly-Phe-Gly-Ser-Phe-Leu-Gly-Lys-Ala-Leu-Lys-Ala-Ala-Leu-Lys-Ile-Gly-Ala-Asn-Ala-Leu-Gly-Gly-Ala-Pro-Gln-Gln-OH” is a peptide composed of 26 amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes a variety of amino acids such as glycine, phenylalanine, serine, leucine, lysine, alanine, asparagine, and glutamine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Gly-Phe-Gly-Ser-Phe-Leu-Gly-Lys-Ala-Leu-Lys-Ala-Ala-Leu-Lys-Ile-Gly-Ala-Asn-Ala-Leu-Gly-Gly-Ala-Pro-Gln-Gln-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Releasing the completed peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS method. These machines can handle large-scale synthesis with high precision and efficiency. Additionally, purification techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity of the synthesized peptide.
化学反応の分析
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Involving the formation of disulfide bonds between cysteine residues.
Reduction: Breaking disulfide bonds to yield free thiol groups.
Substitution: Replacing specific amino acids within the peptide sequence.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical modification using reagents like N-ethyl-N’-dimethylaminopropyl carbodiimide (EDC).
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of intramolecular disulfide bonds, while reduction can yield linear peptides with free thiol groups.
科学的研究の応用
Peptides like “H-Gly-Phe-Gly-Ser-Phe-Leu-Gly-Lys-Ala-Leu-Lys-Ala-Ala-Leu-Lys-Ile-Gly-Ala-Asn-Ala-Leu-Gly-Gly-Ala-Pro-Gln-Gln-OH” have diverse applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in the study of peptide synthesis and modification.
Biology: Serve as models for protein structure and function studies, and in the investigation of enzyme-substrate interactions.
Medicine: Potential therapeutic agents for diseases, including cancer, diabetes, and infectious diseases. Peptides can also act as vaccines or drug delivery systems.
Industry: Utilized in the development of biomaterials, cosmetics, and food additives.
作用機序
The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides interact with molecular targets such as receptors, enzymes, or other proteins. These interactions can modulate biological pathways, leading to various physiological effects. For example, peptides can inhibit enzyme activity, block receptor binding, or facilitate protein-protein interactions.
類似化合物との比較
Similar Compounds
H-Gly-Phe-Gly-Ser-Phe-Leu-Gly-Lys-Ala-Leu-Lys-Ala-Ala-Leu-Lys-Ile-Gly-Ala-Asn-Ala-Leu-Gly-Gly-Ala-Pro-Gln-Gln-OH: is similar to other peptides with sequences containing glycine, phenylalanine, serine, leucine, lysine, alanine, asparagine, and glutamine.
H-Gly-Arg-Gly-Asp-Ser: Another peptide with a different sequence but similar functional properties.
Uniqueness
The uniqueness of “this compound” lies in its specific sequence, which determines its structure and function. The presence of multiple glycine and alanine residues may contribute to its flexibility and ability to interact with various molecular targets.
特性
分子式 |
C118H193N33O32 |
|---|---|
分子量 |
2586.0 g/mol |
IUPAC名 |
(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C118H193N33O32/c1-17-65(10)97(116(180)130-57-94(159)131-66(11)99(163)147-85(53-90(125)155)110(174)136-70(15)101(165)144-79(47-61(2)3)103(167)127-55-92(157)126-56-93(158)132-71(16)117(181)151-46-30-38-87(151)115(179)142-77(39-41-88(123)153)108(172)143-78(118(182)183)40-42-89(124)154)150-109(173)76(37-26-29-45-121)141-112(176)82(50-64(8)9)145-100(164)68(13)133-98(162)67(12)134-107(171)75(36-25-28-44-120)140-111(175)81(49-63(6)7)146-102(166)69(14)135-106(170)74(35-24-27-43-119)137-95(160)58-128-104(168)80(48-62(4)5)148-113(177)84(52-73-33-22-19-23-34-73)149-114(178)86(60-152)139-96(161)59-129-105(169)83(138-91(156)54-122)51-72-31-20-18-21-32-72/h18-23,31-34,61-71,74-87,97,152H,17,24-30,35-60,119-122H2,1-16H3,(H2,123,153)(H2,124,154)(H2,125,155)(H,126,157)(H,127,167)(H,128,168)(H,129,169)(H,130,180)(H,131,159)(H,132,158)(H,133,162)(H,134,171)(H,135,170)(H,136,174)(H,137,160)(H,138,156)(H,139,161)(H,140,175)(H,141,176)(H,142,179)(H,143,172)(H,144,165)(H,145,164)(H,146,166)(H,147,163)(H,148,177)(H,149,178)(H,150,173)(H,182,183)/t65-,66-,67-,68-,69-,70-,71-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,97-/m0/s1 |
InChIキー |
AIGGACCUKBFXBP-CNHHWXKQSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CN |
正規SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


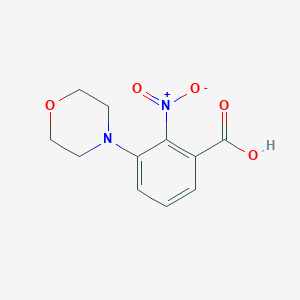
![2a,6a-Epoxy-2,7-methanonaphtho[2,3-b]oxirene](/img/structure/B14763286.png)
![1-(Benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)pent-4-en-1-ol](/img/structure/B14763290.png)
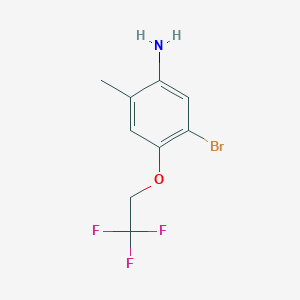
![2-(4-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14763305.png)
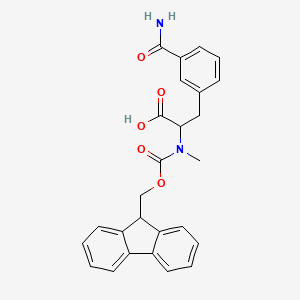
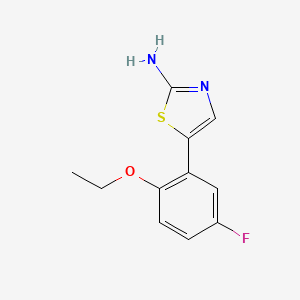

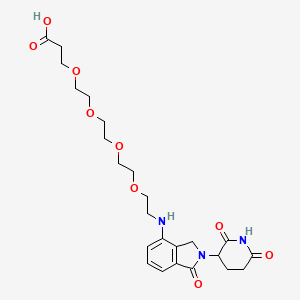
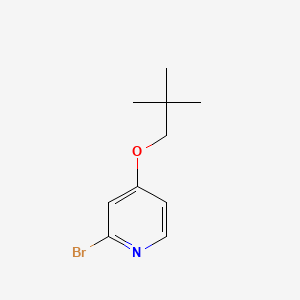


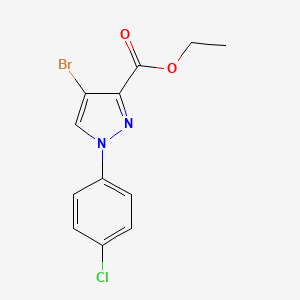
![Guanosine, 2'-O-[2-(methylamino)-2-oxoethyl]-](/img/structure/B14763370.png)
